molecular formula C12H14N2O B1406900 1-methyl-3-phenyl-2,5,6,7-tetrahydro-1H-1,4-diazepin-2-one CAS No. 1622069-58-2

1-methyl-3-phenyl-2,5,6,7-tetrahydro-1H-1,4-diazepin-2-one

Cat. No.: B1406900
CAS No.: 1622069-58-2
M. Wt: 202.25 g/mol
InChI Key: QBOXALACCGWNJV-UHFFFAOYSA-N
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Description

1-methyl-3-phenyl-2,5,6,7-tetrahydro-1H-1,4-diazepin-2-one is a heterocyclic compound that features a diazepine ring fused with a phenyl group

Scientific Research Applications

1-methyl-3-phenyl-2,5,6,7-tetrahydro-1H-1,4-diazepin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: This compound can be used as a probe to study biological processes, particularly those involving diazepine receptors.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

The synthesis of 1-methyl-3-phenyl-2,5,6,7-tetrahydro-1H-1,4-diazepin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of a substituted aniline with a suitable carbonyl compound in the presence of a catalyst can lead to the formation of the diazepine ring . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-methyl-3-phenyl-2,5,6,7-tetrahydro-1H-1,4-diazepin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the diazepine ring, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Mechanism of Action

The mechanism of action of 1-methyl-3-phenyl-2,5,6,7-tetrahydro-1H-1,4-diazepin-2-one involves its interaction with molecular targets such as receptors or enzymes. The diazepine ring structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

1-methyl-3-phenyl-2,5,6,7-tetrahydro-1H-1,4-diazepin-2-one can be compared with other similar compounds, such as:

Each of these compounds has unique properties and applications, highlighting the versatility and importance of heterocyclic chemistry in scientific research and industry.

Properties

IUPAC Name

1-methyl-3-phenyl-6,7-dihydro-5H-1,4-diazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-14-9-5-8-13-11(12(14)15)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOXALACCGWNJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN=C(C1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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